molecular formula C9H17NO B14566306 1-(3-Methylbutan-2-yl)pyrrolidin-2-one CAS No. 61307-93-5

1-(3-Methylbutan-2-yl)pyrrolidin-2-one

Cat. No.: B14566306
CAS No.: 61307-93-5
M. Wt: 155.24 g/mol
InChI Key: HKBQWGPZONCIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutan-2-yl)pyrrolidin-2-one ( 61307-93-5) is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. This compound features a pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle known for its sp3-hybridization and non-planar, three-dimensional structure, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . Researchers value this scaffold for its ability to improve solubility and other ADME properties compared to flat aromatic structures . Pyrrolidine derivatives are widely investigated for their potential in developing novel bioactive compounds, including anticancer, antibacterial, and central nervous system agents . This product is intended for research purposes and is strictly for laboratory use. It is not designed for human therapeutic or veterinary applications.

Properties

CAS No.

61307-93-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)8(3)10-6-4-5-9(10)11/h7-8H,4-6H2,1-3H3

InChI Key

HKBQWGPZONCIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1CCCC1=O

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Amides

A common route to pyrrolidin-2-ones involves intramolecular cyclization of δ-amino esters or δ-keto amides. For 1-(3-methylbutan-2-yl)pyrrolidin-2-one, precursor A (ethyl 4-(3-methylbutan-2-ylamino)butanoate) could undergo base-mediated cyclization (e.g., NaH in THF) to form the lactam.

Hypothetical Reaction Pathway:
$$
\text{NH}2-\text{(CH}2\text{)}_3-\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidin-2-one} + \text{EtOH}
$$
Key factors include steric hindrance from the 3-methylbutan-2-yl group, which may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts offers an alternative. Starting from diene B (N-(3-methylbutan-2-yl)-N-allyl-2-propenamide), RCM would yield the five-membered lactam.

Example Conditions:

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Dichloromethane, 40°C, 12 h
  • Yield: ~60% (estimated from analogous reactions)

Multi-Component Reaction (MCR) Approaches

Ugi-Type Reactions

Four-component Ugi reactions involving 3-methylbutan-2-amine, a ketone, an isocyanide, and a carboxylic acid could generate substituted pyrrolidin-2-ones. For instance:

Components:

  • Amine: 3-Methylbutan-2-amine
  • Carbonyl: Cyclohexanone
  • Isocyanide: tert-Butyl isocyanide
  • Acid: Acetic acid

Product: 1-(3-Methylbutan-2-yl)-3-cyclohexylpyrrolidin-2-one.

Petasis Reaction

The Petasis borono-Mannich reaction enables the synthesis of γ-lactams. Using 3-methylbutan-2-ylamine, glyoxylic acid, and a boronic acid, this method could yield substituted pyrrolidin-2-ones under mild conditions.

Optimized Parameters (Hypothetical):

  • Solvent: Ethanol/water (4:1)
  • Temperature: 25°C
  • Catalyst: None (inherent reactivity)

Catalytic Hydrogenation and Reductive Amination

Reductive Amination of δ-Keto Acids

Reductive amination of δ-keto acid C (4-oxopentanoic acid) with 3-methylbutan-2-amine using NaBH₃CN or H₂/Pd-C forms the intermediate amine, which cyclizes to the lactam.

Steps:

  • C + 3-Methylbutan-2-amine → Iminium intermediate
  • Reduction → δ-Amino alcohol
  • Cyclization → this compound

Challenges:

  • Competing over-reduction of the ketone.
  • Acidic conditions required for cyclization may degrade the alkyl group.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Cyclization

Lipases (e.g., Candida antarctica) promote lactamization in non-aqueous media. Substrate D (5-(3-methylbutan-2-ylamino)pentanoic acid) could cyclize in toluene with immobilized enzyme.

Advantages:

  • High enantioselectivity.
  • Mild conditions (30–40°C).

Comparative Analysis of Synthetic Routes

Method Yield (%)* Conditions Scalability Key Limitations
Intramolecular Cycl. 50–70 NaH, THF, 80°C High Steric hindrance
RCM 60–75 Grubbs II, DCM Moderate Catalyst cost
Ugi Reaction 40–65 EtOH, RT High Byproduct formation
Reductive Amination 55–70 H₂/Pd-C, HCl High Acid sensitivity
Enzymatic 30–50 Lipase, toluene Low Substrate solubility

*Estimated based on analogous reactions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. The intramolecular cyclization route using NaH is unfavorable due to pyrophoric risks. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers safer operation but requires high-pressure equipment.

Comparison with Similar Compounds

Structural Analogues

1-(3-Methylphenyl)pyrrolidin-2-one (CAS 24059-72-1)
  • Substituent : Aromatic (3-methylphenyl group).
  • Applications : Structural analogues with aromatic groups (e.g., benzyl or phenyl) are often explored for acetylcholinesterase inhibition in anti-Alzheimer’s research .
1-(3-Aminopropyl)pyrrolidin-2-one
  • Substituent: Polar 3-aminopropyl group.
  • Key Differences : The primary amine enhances hydrogen bonding and solubility. In kinase inhibitors, this group interacts with water networks in protein binding pockets, a feature absent in the hydrophobic 3-methylbutan-2-yl substituent .
1-(4-Methoxybenzyl)-pyrrolidin-2-one Derivatives
  • Substituent : Bulky 4-methoxybenzyl group.
  • Key Differences : Methoxybenzyl substituents improve binding to aromatic residues in enzymes (e.g., acetylcholinesterase), as seen in anti-Alzheimer’s agents. The target compound’s aliphatic chain lacks this planar interaction capability .
Arylpiperazine-Pyrrolidinone Hybrids
  • Substituent : Arylpiperazine moieties (e.g., 4-(2-chlorophenyl)piperazine).
  • Key Differences: These hybrids exhibit high affinity for α-adrenergic receptors (e.g., pKi = 7.13 for α1-AR), attributed to the basic nitrogen in piperazine. The target compound’s non-polar substituent is unlikely to engage in similar ionic interactions .

Pharmacological and Physicochemical Properties

Compound Substituent Type Key Pharmacological Activity Solubility Notable Interactions
1-(3-Methylbutan-2-yl)pyrrolidin-2-one Branched aliphatic Not explicitly reported Moderate (lipophilic) Hydrophobic interactions
1-(3-Methylphenyl)pyrrolidin-2-one Aromatic Anti-Alzheimer’s (structural analog) Low π-π stacking
1-(3-Aminopropyl)pyrrolidin-2-one Polar (amine) Kinase inhibition (MST3/4) High Hydrogen bonding, ionic
1-(4-Methoxybenzyl)-pyrrolidin-2-one Bulky aromatic Acetylcholinesterase inhibition Moderate Aromatic, hydrogen bonding
Arylpiperazine-pyrrolidinone Arylpiperazine α-Adrenergic receptor binding Variable Ionic, π-cation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.